molecular formula C10H14N4 B8622566 N*3*-Isopropyl-1H-indazole-3,6-diamine

N*3*-Isopropyl-1H-indazole-3,6-diamine

Cat. No.: B8622566
M. Wt: 190.25 g/mol
InChI Key: YCNQREOAWXCUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Isopropyl-1H-indazole-3,6-diamine is a substituted indazole derivative featuring a diamine scaffold with an isopropyl group at the N3 position. The isopropyl substituent likely enhances lipophilicity, influencing bioavailability and target binding. Further studies are required to elucidate its precise applications and mechanisms.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-N-propan-2-yl-1H-indazole-3,6-diamine

InChI

InChI=1S/C10H14N4/c1-6(2)12-10-8-4-3-7(11)5-9(8)13-14-10/h3-6H,11H2,1-2H3,(H2,12,13,14)

InChI Key

YCNQREOAWXCUGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NNC2=C1C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct data for N3-Isopropyl-1H-indazole-3,6-diamine are lacking, insights can be drawn from structurally related diamines, particularly triazine derivatives analyzed in recent studies . Below is a comparative analysis based on substituent effects, binding interactions, and scaffold differences.

Structural and Functional Differences

  • Core Scaffold: Indazole vs. These differences may influence target selectivity and binding kinetics.
  • Substituents :
    • The isopropyl group in N3-Isopropyl-1H-indazole-3,6-diamine contrasts with chloro , fluoro , and hydrazinyl groups in triazine analogs. Isopropyl’s bulkiness may enhance hydrophobic interactions but reduce solubility compared to halogens.

Binding Affinities and Interactions

Key findings from triazine derivatives (Table 1) reveal binding affinities (ΔG) ranging from -6.6 to -7.0 kcal/mol , with interactions involving residues such as His356 , Arg363 , and Asn359 . These interactions are critical for stabilizing ligand-receptor complexes.

Table 1: Comparison of Triazine Analogs and Hypothetical Indazole Derivative
Compound Name Core Structure Substituent(s) ΔG (kcal/mol) Key Interactions
(4S)-6-N-chloro-2-N,2-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine Triazine Chloro -6.6 Arg363, His356, Asn359
(4S)-6-N-fluoro-2-N,2-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine Triazine Fluoro -7.0 His356, Pro325, Asn359
(4S)-6-hydrazinyl-N,N,4-trimethyl-1,4-dihydro-1,3,5-triazin-2-amine Triazine Hydrazinyl -6.6 His356, Pro325, Asn359
N3-Isopropyl-1H-indazole-3,6-diamine Indazole Isopropyl Not reported Predicted: Hydrophobic pockets, π-π interactions

Substituent Effects on Binding

  • Halogens (Cl, F) : Enhance electronegativity and hydrogen bonding but may introduce steric hindrance.
  • Isopropyl : Likely improves membrane permeability but may reduce polar interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.